molecular formula C18H18N2O3S B2500001 (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide CAS No. 1251711-14-4

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

Número de catálogo B2500001
Número CAS: 1251711-14-4
Peso molecular: 342.41
Clave InChI: XUPZGTYIONSKHS-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic mutant epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been identified in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EAI045 has been shown to selectively inhibit the growth of cancer cells harboring EGFR mutations, making it a promising therapeutic agent for the treatment of cancer.

Mecanismo De Acción

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide binds to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The selective inhibition of EGFR mutants by this compound is thought to be due to the unique conformational changes in the mutant kinase domain that make it more susceptible to inhibition by small molecules.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations. In addition, this compound can inhibit the activation of downstream signaling pathways, such as AKT and ERK, that promote cell survival and proliferation. This compound has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is its high selectivity for EGFR mutants, which can minimize off-target effects and toxicity. In addition, this compound has shown promising activity in preclinical models of cancer, making it a potential therapeutic agent for the treatment of EGFR mutant cancers. However, the low overall yield of the synthesis may limit its widespread use in laboratory experiments.

Direcciones Futuras

Future research on (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide could focus on the development of more efficient synthesis methods to increase the yield and availability of the compound. In addition, further studies could investigate the potential use of this compound in combination with other targeted therapies or chemotherapy regimens to improve its efficacy in the treatment of cancer. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in human patients with EGFR mutant cancers.

Métodos De Síntesis

The synthesis of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves a multi-step process that begins with the preparation of the key intermediate, 1-ethyl-2-oxoindoline-5-sulfonamide. This intermediate is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, this compound. The overall yield of the synthesis is reported to be around 10%.

Aplicaciones Científicas De Investigación

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. In vitro studies have shown that this compound selectively inhibits the growth of cancer cells harboring EGFR mutations, with minimal effects on cells expressing wild-type EGFR. In vivo studies have demonstrated that this compound can inhibit the growth of EGFR mutant tumors in xenograft models, leading to tumor regression and prolonged survival.

Propiedades

IUPAC Name

(E)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-12,19H,2,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPZGTYIONSKHS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.